3-(3-methoxyphenyl)pyrrolidine;oxalic acid
Description
Historical Context and Evolution of Pyrrolidine (B122466) Derivatives in Chemical Research
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, has a rich history in chemical research, dating back to the isolation of naturally occurring alkaloids. nih.gov Found in the structure of molecules like nicotine (B1678760) and hygrine, the pyrrolidine moiety has long been associated with potent biological activity. Early research focused on the extraction and structural elucidation of these natural products.
Over time, the focus of pyrrolidine chemistry has evolved significantly. The development of synthetic methodologies in the 20th century opened the door to the creation of a vast array of novel pyrrolidine derivatives. googleapis.com This synthetic exploration was driven by the desire to understand structure-activity relationships and to develop new therapeutic agents. The amino acid proline, a naturally occurring pyrrolidine derivative, has been a particularly important chiral building block in the stereoselective synthesis of complex molecules. aablocks.com Modern synthetic methods, such as 1,3-dipolar cycloaddition reactions, have further expanded the toolbox for constructing substituted pyrrolidines with high levels of control over their three-dimensional structure. calpaclab.com
Significance of the Pyrrolidine Core in Medicinal Chemistry and Organic Synthesis
The pyrrolidine ring is a highly valued scaffold in medicinal chemistry for several key reasons. Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets like enzymes and receptors. google.comsigmaaldrich.com This three-dimensionality provides a significant advantage over flat, aromatic rings in exploring pharmacophore space. google.comsigmaaldrich.com
The pyrrolidine motif can also impart favorable physicochemical properties to a drug candidate, such as improved aqueous solubility and metabolic stability. mdpi.com The nitrogen atom can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor, facilitating strong binding to biological macromolecules. mdpi.com The presence of stereogenic centers in many pyrrolidine derivatives is another critical feature, as different stereoisomers can exhibit vastly different biological activities. google.comsigmaaldrich.com
In organic synthesis, pyrrolidine derivatives are versatile intermediates. googleapis.com Their utility stems from the reactivity of the nitrogen atom and the ability to functionalize the carbon backbone. Chiral pyrrolidines, in particular, are widely used as catalysts and ligands in asymmetric synthesis, enabling the production of enantiomerically pure compounds. sigmaaldrich.com
Role of Oxalic Acid in Organic Chemistry and Pharmaceutical Salt Formulations
Oxalic acid, the simplest dicarboxylic acid, is a versatile reagent in organic chemistry. It can be used as a catalyst in various transformations, including esterification and the formation of acetals and ketals. nus.edu.sg Its acidic nature and ability to form stable complexes with metals also make it useful in various purification and separation processes. google.com
In the context of pharmaceutical sciences, oxalic acid plays a crucial role in the formation of salts with basic active pharmaceutical ingredients (APIs). googleapis.com The formation of an oxalate (B1200264) salt can significantly alter the physicochemical properties of a drug, often leading to improved solubility, dissolution rate, and bioavailability. nih.govgoogleapis.com Salt formation is a common and effective strategy to overcome the poor aqueous solubility of many drug candidates. While oxalic acid is a recognized salt former, its use in pharmaceuticals is approached with some caution due to the potential for in vivo formation of insoluble calcium oxalate, which can lead to kidney stones. google.com Nevertheless, several oxalate salts of drugs have been successfully developed and marketed. googleapis.com
Overview of 3-(3-methoxyphenyl)pyrrolidine (B1590332);oxalic acid within Contemporary Academic Research Paradigms
A comprehensive review of the current academic literature reveals that 3-(3-methoxyphenyl)pyrrolidine;oxalic acid is not the subject of extensive, dedicated research studies. Its presence in the scientific landscape is primarily as a commercially available research chemical and a potential intermediate in the synthesis of more complex molecules. The compound is listed by several chemical suppliers, often with CAS numbers such as 1610028-40-4 for a 2:1 salt, indicating its availability for research and development purposes.
While direct studies on this specific oxalate salt are scarce, research on related methoxyphenyl-substituted pyrrolidine derivatives provides some context for its potential applications. For instance, compounds with a methoxyphenyl group attached to a pyrrolidine or pyrrolidone ring have been investigated for their potential anticancer activities. The methoxyphenyl moiety is a common feature in many biologically active compounds, and its combination with the pyrrolidine scaffold could lead to molecules with interesting pharmacological profiles.
The synthesis of 3-arylpyrrolidines is a well-established area of organic chemistry, with various methods available for their preparation. It is likely that 3-(3-methoxyphenyl)pyrrolidine is synthesized using one of these established routes, and the formation of the oxalate salt is a straightforward acid-base reaction to facilitate purification and handling. The primary role of this compound in contemporary research appears to be that of a building block for the synthesis of more elaborate molecules, potentially for screening in drug discovery programs.
Research Gaps and Future Perspectives on this compound Studies
The most significant finding regarding this compound is the profound gap in the publicly available research literature. There is a clear lack of studies investigating its synthesis, characterization, and potential biological activities. This presents a number of opportunities for future research.
A foundational study would involve the detailed characterization of the compound, including its solid-state properties and stability. The development and optimization of a scalable synthetic route to 3-(3-methoxyphenyl)pyrrolidine would also be of value to the chemical community.
Given the prevalence of the pyrrolidine scaffold and the methoxyphenyl group in bioactive molecules, a systematic investigation of the pharmacological properties of 3-(3-methoxyphenyl)pyrrolidine and its derivatives is warranted. Screening for activity against a range of biological targets, particularly in the areas of neuroscience and oncology where related compounds have shown promise, could uncover novel therapeutic potential.
Furthermore, computational studies could be employed to predict the binding of 3-(3-methoxyphenyl)pyrrolidine to various biological targets, helping to guide experimental investigations. The exploration of this compound and its derivatives could lead to the discovery of new lead compounds for drug development, filling a clear void in the current scientific knowledge base.
Data Tables
Table 1: Physicochemical Properties of Pyrrolidine and Oxalic Acid
| Property | Pyrrolidine | Oxalic Acid (anhydrous) |
| Molecular Formula | C₄H₉N | C₂H₂O₄ |
| Molar Mass | 71.12 g/mol | 90.03 g/mol |
| Appearance | Colorless liquid | White crystalline solid |
| Boiling Point | 87 °C | 189.5 °C (decomposes) |
| Melting Point | -63 °C | 189.5 °C |
| Solubility in Water | Miscible | 9.5 g/100 mL at 25 °C |
Table 2: Examples of Marketed Drugs Containing a Pyrrolidine Ring
| Drug Name | Therapeutic Class |
| Captopril | ACE Inhibitor |
| Enalapril | ACE Inhibitor |
| Lisinopril | ACE Inhibitor |
| Procyclidine | Anticholinergic |
| Clemastine | Antihistamine |
| Aniracetam | Nootropic |
| Clindamycin | Antibiotic |
Properties
IUPAC Name |
3-(3-methoxyphenyl)pyrrolidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H15NO.C2H2O4/c2*1-13-11-4-2-3-9(7-11)10-5-6-12-8-10;3-1(4)2(5)6/h2*2-4,7,10,12H,5-6,8H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWSOQLXNPOIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCNC2.COC1=CC=CC(=C1)C2CCNC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 3 Methoxyphenyl Pyrrolidine Based Compounds
Influence of Pyrrolidine (B122466) Ring Substituents on Biological Activities
The pyrrolidine ring serves as a versatile scaffold in drug discovery, offering a three-dimensional structure that can be strategically modified to optimize pharmacological properties. nih.govresearchgate.net The nature and position of substituents on this ring profoundly impact the biological activity of the resulting compounds.
Impact of the 3-Methoxyphenyl (B12655295) Group on Ligand-Target Interactions
The 3-methoxyphenyl group attached to the pyrrolidine ring is a critical determinant of ligand-target interactions. The position of the methoxy (B1213986) group on the phenyl ring can significantly affect binding affinity and selectivity. For instance, in a series of 3-benzylaminomorphinan derivatives, the introduction of a methoxy group at the meta position of the benzyl (B1604629) ring was found to restore subnanomolar binding affinity for the µ-opioid receptor (MOR) and enhance selectivity over the δ-opioid receptor (DOR). nih.gov This suggests that the meta-positioning of the methoxy group provides an optimal orientation for interaction with the receptor's binding pocket.
In the broader context of 3-aryl-pyrrolidine derivatives, the aromatic substituent at the 3-position is a key feature for biological activity. Structure-activity relationship studies on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors have shown that small, lipophilic substituents on the 3-phenyl group are preferable for optimal potency. rsc.org Furthermore, research on pyrrolidine-2,3-diones as inhibitors of P. aeruginosa PBP3 indicated that a benzylic group at this position is likely engaged in hydrophobic interactions within the active site of the enzyme. nih.gov
| Compound Series | Target | Key Finding | Reference |
|---|---|---|---|
| 3-Benzylaminomorphinans | Opioid Receptors | A meta-methoxy group on the benzyl ring restored high affinity for the µ-opioid receptor. | nih.gov |
| Pyrrolidine Amide Derivatives | NAAA | Small lipophilic substituents on the 3-phenyl group led to optimal potency. | rsc.org |
| Pyrrolidine-2,3-diones | P. aeruginosa PBP3 | A benzylic group at the 3-position is involved in hydrophobic interactions with the active site. | nih.gov |
Stereochemistry and Chiral Recognition in Pyrrolidine Derivatives
The stereochemistry of the pyrrolidine ring is a crucial factor in determining the biological profile of its derivatives due to the specific three-dimensional nature of ligand-receptor interactions. nih.gov The presence of chiral centers on the pyrrolidine ring allows for the existence of different stereoisomers, which can exhibit significantly different potencies and selectivities.
For example, in a study of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as androgen receptor antagonists, the (2S,3R) configuration of the pyrrolidine ring was found to be favorable for antagonistic activity. nih.gov This highlights the importance of the relative orientation of the substituents for proper binding to the receptor.
Similarly, research on the synthetic cathinone (B1664624) 3,4-methylenedioxypyrovalerone (MDPV), which contains a pyrrolidine ring, demonstrated that the S(+) enantiomer is a more potent inhibitor of dopamine (B1211576) and norepinephrine (B1679862) reuptake compared to the R(-) enantiomer. d-nb.info This difference in activity between enantiomers underscores the principle of chiral recognition by biological targets. The spatial arrangement of the functional groups in one enantiomer allows for a more complementary fit into the binding site of the transporter proteins.
| Compound Series | Target | Key Stereochemical Finding | Reference |
|---|---|---|---|
| 3-Aryl-3-hydroxy-1-phenylpyrrolidines | Androgen Receptor | The (2S,3R) configuration was favorable for antagonistic activity. | nih.gov |
| 3,4-Methylenedioxypyrovalerone (MDPV) | Dopamine/Norepinephrine Transporters | The S(+) enantiomer was more potent than the R(-) enantiomer. | d-nb.info |
Conformation Analysis and its Implications for Bioactivity
The biological activity of pyrrolidine derivatives is intrinsically linked to the conformation of the five-membered ring. The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The preferred conformation is influenced by the nature and stereochemistry of the substituents on the ring. mdpi.com
Computational chemistry and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are valuable tools for studying the conformational preferences of these molecules. researchgate.net The introduction of a substituent at the 3-position, such as the 3-methoxyphenyl group, restricts the conformational flexibility of the pyrrolidine ring. This conformational constraint can pre-organize the molecule into a bioactive conformation that fits optimally into the receptor's binding site, thereby enhancing its potency.
Rational Design of Novel Analogues based on SAR Principles
The principles of rational drug design are applied to systematically modify the structure of a lead compound to improve its pharmacological properties. danaher.com This involves an iterative process of designing, synthesizing, and testing new molecules based on the understanding of their structure-activity relationships.
Lead Compound Identification and Optimization
Lead optimization is a critical phase in drug discovery that aims to enhance the efficacy, selectivity, and pharmacokinetic properties of a lead compound. nih.gov For 3-(3-methoxyphenyl)pyrrolidine-based compounds, lead optimization strategies could involve modifying the substituents on both the pyrrolidine ring and the phenyl ring.
An example of lead optimization can be seen in the development of dopamine D3 receptor antagonists, where researchers systematically modified the lead structure to improve its pharmacokinetic parameters and binding affinity. nih.gov In the context of 3-arylpyrrolidine derivatives, optimization efforts have focused on introducing different substituents on the aryl ring to probe for more favorable interactions with the target receptor. For instance, in the development of androgen receptor antagonists, the introduction of an amide substituent on the phenyl ring was effective in reducing agonistic activity. nih.gov
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a strategy used in drug design to identify novel core structures while retaining the key pharmacophoric features of a known active compound. acs.org This can lead to the discovery of new chemical series with improved properties, such as better intellectual property positions or enhanced pharmacokinetic profiles. For 3-(3-methoxyphenyl)pyrrolidine (B1590332), a scaffold hopping approach could involve replacing the pyrrolidine ring with other five- or six-membered nitrogen-containing heterocycles.
Bioisosteric replacement is a related strategy where a functional group in a molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity or metabolic stability. scispace.comresearchgate.net For the 3-methoxyphenyl group, several bioisosteric replacements could be considered. For example, the methoxy group could be replaced with other small, electron-donating groups or hydrogen bond acceptors. The phenyl ring itself could be replaced by a heteroaromatic ring, such as pyridine (B92270) or thiophene, to explore new interactions with the target and potentially improve properties like solubility. The application of bioisosterism is a well-established tactic to address issues of drug metabolism and toxicity. nih.gov
| Original Group | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Methoxy (-OCH3) | Hydroxyl (-OH), Fluoro (-F), Amino (-NH2) | Alter hydrogen bonding capacity, polarity, and metabolic stability. |
| Phenyl | Pyridyl, Thienyl, Furanyl | Introduce heteroatoms to modulate electronic properties and solubility, and explore new vector spaces. |
Role of the Oxalic Acid Counterion in SAR Contexts
The decision to use a specific salt form, such as an oxalate (B1200264), is often driven by the need to overcome suboptimal properties of the parent drug molecule. nih.gov The formation of a salt involves the interaction of an ionizable functional group on the drug molecule with an oppositely charged counterion, leading to a crystalline solid with distinct properties. nih.gov
One of the most significant roles of the oxalic acid counterion is its potential to enhance the aqueous solubility and dissolution rate of the parent compound. researchgate.net For instance, studies on the anti-tuberculosis drug ethionamide (B1671405) demonstrated that its oxalate salt exhibited a 25-fold higher dissolution rate compared to the free base. researchgate.net Similarly, the formation of an oxalate salt of tetrabenazine, a drug used for neurological disorders, was shown to improve its solubility. nih.gov This enhancement in solubility is a crucial factor in SAR studies, as it ensures that the compound can be effectively studied in in vitro assays and can achieve sufficient concentrations in vivo to elicit a biological response. An improvement in solubility can lead to a more accurate assessment of a compound's intrinsic activity, as poor solubility can sometimes be a confounding factor, leading to an underestimation of a compound's potency.
Furthermore, the choice of the oxalate counterion can impact the bioavailability of a drug. Enhanced dissolution can lead to improved absorption and higher plasma concentrations, as was observed with the oxalate salt of ethionamide, which showed a 2.5-times enhanced plasma concentration in rats. researchgate.net In the context of SAR, a change in bioavailability can alter the perceived in vivo potency of a series of analogs. If different salt forms are used across a series of compounds, it can become difficult to discern whether changes in activity are due to modifications in the parent molecule's structure or variations in the pharmacokinetic profiles conferred by the different counterions. Therefore, consistency in the salt form used is crucial for meaningful SAR analysis.
The stability of the drug substance is another critical parameter that can be influenced by the counterion. The formation of a stable crystalline salt, such as an oxalate, can protect the API from degradation, ensuring a longer shelf life and consistent performance in biological testing. nih.gov The stability of the salt form is typically evaluated under stressed conditions of temperature and humidity. nih.gov
The following table summarizes the potential influence of the oxalic acid counterion on key parameters relevant to the SAR of 3-(3-methoxyphenyl)pyrrolidine-based compounds.
| Property | Influence of Oxalic Acid Counterion | Implication for SAR Studies |
| Aqueous Solubility | Can significantly increase the solubility and dissolution rate of the parent compound. | Ensures adequate compound concentration in in vitro and in vivo assays, leading to more accurate determination of intrinsic potency. |
| Bioavailability | May enhance oral absorption and lead to higher plasma concentrations of the active drug. | Affects the in vivo efficacy and dose-response relationships, which are critical components of SAR analysis. |
| Stability | Can form a stable crystalline salt, protecting the API from chemical degradation. | Provides a consistent and reliable test substance for biological evaluation, ensuring reproducibility of SAR data. |
| Physicochemical Form | Determines the solid-state properties such as crystallinity, hygroscopicity, and melting point. | Influences formulation development and the handling of the compound during experimental procedures. |
Mechanistic Investigations of in Vitro Biological Activities of 3 3 Methoxyphenyl Pyrrolidine Derivatives
In Vitro Enzyme Inhibition and Modulation Studies
Derivatives of the 3-(3-methoxyphenyl)pyrrolidine (B1590332) scaffold have been evaluated for their ability to inhibit or modulate the activity of several classes of enzymes. These studies are crucial for elucidating the specific molecular targets of these compounds.
Carbonic Anhydrase Inhibition: The carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in processes such as pH regulation and gas exchange. mdpi.com Certain isoforms are targets for treating various diseases. Studies on related heterocyclic structures have underscored the importance of specific substitutions for potent CA inhibition. For instance, research on new pyrrole (B145914) and indole (B1671886) derivatives has shown that the presence of a 3-(3,4,5-trimethoxyphenyl) substituent, structurally similar to the 3-(3-methoxyphenyl) group, was essential for achieving strong inhibitory activity against human carbonic anhydrase (hCA) isoforms. nih.gov One of the most potent compounds in that series, a pyrrole derivative, exhibited a Kᵢ value of 6.8 nM against hCA XII. nih.gov This suggests that the methoxyphenyl moiety is a key pharmacophoric feature for interacting with the active site of these enzymes.
Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govresearchgate.net Various pyrrolidine (B122466) derivatives have been investigated for their AChE inhibitory potential. For example, a study on a succinimide (B58015) derivative, which contains a pyrrolidine-2,5-dione core, demonstrated significant, concentration-dependent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with 71.34% and 73.42% inhibition, respectively, at a concentration of 1000 µg/mL. informahealthcare.com While not direct derivatives of 3-(3-methoxyphenyl)pyrrolidine, these findings highlight the potential of the pyrrolidine scaffold in designing cholinesterase inhibitors. nih.gov
| Compound Class | Enzyme Target | Inhibition Data |
| Pyrrole Derivative with 3-(3,4,5-trimethoxyphenyl) group | Carbonic Anhydrase XII (hCA XII) | Kᵢ = 6.8 nM nih.gov |
| Succinimide Derivative | Acetylcholinesterase (AChE) | 71.34% at 1000 µg/mL informahealthcare.com |
| Succinimide Derivative | Butyrylcholinesterase (BChE) | 73.42% at 1000 µg/mL informahealthcare.com |
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. Derivatives of 3-(3-methoxyphenyl)pyrrolidine have shown potent inhibitory activity against specific tyrosine kinases.
A notable derivative, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP), has been identified as a potent inhibitor of Src and Spleen tyrosine kinase (Syk). These are non-receptor tyrosine kinases that play key roles in inflammatory signaling cascades. In vitro studies demonstrated that MPP effectively blocks the lipopolysaccharide (LPS)-induced activation of a signaling pathway involving Src, Syk, Akt, and IκBα in macrophage-like RAW264.7 cells.
Further mechanistic studies confirmed that MPP directly suppresses the autophosphorylation of overexpressed Src and Syk in HEK293 cells. This dual inhibition of Src and Syk kinases is a key mechanism behind the compound's observed anti-inflammatory properties, as it leads to the downstream suppression of the NF-κB transcription factor.
| Compound | Kinase Target | Effect |
| (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP) | Src | Suppressed autophosphorylation in vitro |
| (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP) | Syk | Suppressed autophosphorylation in vitro |
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cAMP and cGMP. PDE inhibitors are used to treat a variety of conditions, including cardiovascular diseases and erectile dysfunction. While the pyrrolidine scaffold is present in various biologically active compounds, a review of the available literature did not yield specific studies on the phosphodiesterase inhibitory activity of 3-(3-methoxyphenyl)pyrrolidine or its direct derivatives. Research in this area has focused on other heterocyclic scaffolds such as pyridopyrazinones and pyridoindoles as potential PDE5 inhibitors.
Receptor Binding and Signaling Pathway Modulation
The interaction of 3-(3-methoxyphenyl)pyrrolidine derivatives with cellular receptors, particularly those in the central nervous system, has been a significant area of investigation. These studies aim to characterize the affinity and functional activity of these compounds at specific receptor subtypes.
The dopamine (B1211576) D3 receptor (D3R) is a G-protein coupled receptor predominantly expressed in brain regions associated with cognition, emotion, and reward. It is a key target for the development of treatments for neuropsychiatric and substance use disorders. The pyrrolidine ring is a common feature in many selective D3R ligands.
Structure-activity relationship (SAR) studies have shown that the pyrrolidine nucleus can be a critical component for achieving high affinity and selectivity for the D3R over the closely related D2R. For instance, in the development of dual MOR-D3R ligands, saturation of a pyrroline (B1223166) ring to a pyrrolidine was beneficial for rescuing binding affinity at the D3R. Specifically, compounds with a saturated pyrrolidine ring showed Kᵢ values of 247 nM and 111 nM at the D3R. The development of D3-selective antagonists has often employed a "bitopic ligand" design, where a protonated basic amine within a scaffold like pyrrolidine forms a crucial salt bridge with an aspartate residue (Asp110) in the orthosteric binding site of the D3 receptor. This interaction is considered vital for high binding affinity.
| Compound Class | Receptor Target | Binding Affinity (Kᵢ) |
| Saturated Pyrrolidine Derivative (Compound 33) | Dopamine D3 Receptor | 247 nM |
| Saturated Pyrrolidine Derivative (Compound 34) | Dopamine D3 Receptor | 111 nM |
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets for a significant portion of all approved drugs. GPCRs, including the dopamine D3 receptor, transduce extracellular signals into intracellular responses by activating G-proteins. The activation process involves a series of conformational changes in the receptor's transmembrane helices upon ligand binding.
Ligands for GPCRs can be classified as agonists, which activate the receptor, or antagonists, which block its activation. The derivatives of 3-(3-methoxyphenyl)pyrrolidine discussed in the context of the Dopamine D3 receptor are primarily designed as antagonists, aiming to block or dampen the receptor's signaling in response to endogenous dopamine. The binding of these antagonists to the orthosteric or allosteric sites prevents the receptor from adopting the active conformation necessary for G-protein coupling and subsequent downstream signaling. While specific studies detailing the entire GPCR activation pathway modulation by these exact derivatives are limited, their high binding affinity for targets like the D3R indicates a direct interaction with and modulation of a key GPCR signaling system.
In Vitro Cell-Based Assays for Specific Biological Endpoints
In vitro cell-based assays are fundamental in determining the biological activity of novel compounds, offering a controlled environment to assess their effects on specific cellular processes. Research into derivatives of 3-(3-methoxyphenyl)pyrrolidine has spanned several areas, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.
The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development. nih.gov While direct studies on 3-(3-methoxyphenyl)pyrrolidine are limited, research on structurally related compounds provides valuable insights.
One such study investigated the anti-inflammatory properties of (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP), a compound sharing the 3-methoxyphenyl (B12655295) moiety. nih.gov In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage-like cells, MPP was found to reduce the production of nitric oxide (NO), a key inflammatory mediator. nih.gov Furthermore, MPP suppressed the mRNA levels of inflammatory genes, including inducible NO synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). nih.gov Mechanistic studies revealed that MPP reduced the transcriptional activation of NF-κB. nih.gov It was also observed to block the activation of upstream signaling molecules such as Src, Syk, Akt, and IκBα, which are crucial for NF-κB activation. nih.gov These findings suggest that compounds with a 3-methoxyphenyl group may possess anti-inflammatory properties by targeting the NF-κB signaling pathway. nih.gov
Other studies on different molecular scaffolds have also highlighted the importance of NF-κB inhibition in mediating anti-inflammatory effects. For instance, a novel small molecule, compound 51, was identified as a potent inhibitor of the NF-κB signaling pathway, effectively reducing the release of NO and the expression of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated RAW264.7 cells. nih.gov Similarly, 17-O-acetylacuminolide (AA) has been shown to prevent the translocation of NF-κB in both LPS-stimulated RAW264.7 cells and TNF-stimulated L929 cells, indicating its potential as an anti-inflammatory agent. plos.org
The following table summarizes the inhibitory effects of (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP) on inflammatory mediators.
| Inflammatory Mediator | Cell Line | Effect of MPP | Reference |
| Nitric Oxide (NO) | RAW264.7 | Reduction in production | nih.gov |
| iNOS mRNA | RAW264.7 | Suppression | nih.gov |
| TNF-α mRNA | RAW264.7 | Suppression | nih.gov |
| NF-κB Transcriptional Activity | HEK293 | Reduction | nih.gov |
The antimicrobial potential of pyrrolidine derivatives has been an area of active investigation. While specific data on 3-(3-methoxyphenyl)pyrrolidine is scarce, studies on related structures demonstrate a broad range of activities against various bacterial strains.
For example, a study on novel pyrrolidine-3-carbonitrile (B51249) derivatives, synthesized from 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile, showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. ekb.eg The activity of some of these synthesized compounds was found to be comparable to the reference antibiotic. ekb.eg
Another study focused on 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. researchgate.net Several of these compounds were evaluated for their antibacterial activity against Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. researchgate.net Notably, some of the synthesized derivatives exhibited moderate activity against these bacterial strains. researchgate.net
The general class of methoxyphenol compounds has also been recognized for its antimicrobial properties. Natural compounds like eugenol (B1671780), capsaicin (B1668287), and vanillin (B372448) have been tested against a broad spectrum of foodborne pathogens and food spoilage bacteria, with eugenol and capsaicin showing significant activity against S. aureus. nih.gov
Pyrrolidine and its derivatives are considered a versatile scaffold in the development of novel anticancer agents. nih.gov Research has explored the anticancer activity of various pyrrolidone derivatives in different cancer cell lines.
A recent study focused on a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives. These compounds were evaluated for their anticancer activity against the human A549 pulmonary epithelial cell line using an MTT assay. mdpi.comktu.edu The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was found to significantly enhance the anticancer activity, reducing cell viability to 28.0% and 29.6%, respectively. mdpi.comktu.edu
Another study investigated a synthesized pyrrolidine derivative for its effects on the MCF-7 breast cancer cell line. The findings suggested that this derivative could induce apoptosis (programmed cell death) and disrupt cell movement, indicating its potential to inhibit both early and late-stage cancer cells. depauw.edu
Furthermore, novel spirooxindole-pyrrolidine compounds have been synthesized and evaluated for their anticancer activity against the A549 human lung adenocarcinoma cancer cell line. Several of these compounds showed very high activity at a concentration of 25 μg/mL. nih.gov
The following table presents the anticancer activity of selected 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives against the A549 cell line.
| Compound Type | Cell Line | Effect | Reference |
| 1,3,4-Oxadiazolethione derivative | A549 | Reduced viability to 28.0% | mdpi.comktu.edu |
| 4-Aminotriazolethione derivative | A549 | Reduced viability to 29.6% | mdpi.comktu.edu |
Neurodegenerative diseases are often associated with oxidative stress and neuronal damage. Compounds with neuroprotective properties are therefore of significant interest. While direct evidence for 3-(3-methoxyphenyl)pyrrolidine is limited, studies on related pyrrole-containing compounds have shown promising results in cellular models of neurotoxicity.
One study investigated the antioxidant and neuroprotective effects of selected pyrrole-containing azomethine compounds. These compounds demonstrated strong neuroprotective effects in a model of 6-OHDA-induced neurotoxicity in isolated rat brain synaptosomes. nih.gov They were also effective against t-BuOOH-induced oxidative stress in brain mitochondria and Fe2+/AA-induced lipid peroxidation in brain microsomes. nih.gov
In a cellular model of neurodegeneration using differentiated SH-SY5Y cells, benzofuran-2-one derivatives were investigated for their antioxidant capacity. These compounds, particularly compound 9, showed a great ability to reduce intracellular reactive oxygen species (ROS) levels and protect the cells from catechol-induced death. mdpi.com
Furthermore, the therapeutic potential of various natural compounds and their derivatives is being explored for neuroprotection. For instance, monoterpene-derived compounds have been studied in mouse models of Parkinson's disease, with some showing considerable neuroprotective activity. researchgate.net
Elucidation of Molecular Mechanisms of Action (MOA) in Cellular Systems
Understanding the molecular mechanisms of action is crucial for the development of targeted therapies. For derivatives of 3-(3-methoxyphenyl)pyrrolidine, this involves investigating how these molecules interact with their biological targets at a molecular level.
Protein-ligand interaction studies, often employing computational methods like molecular docking and molecular dynamics simulations, are essential for predicting the binding affinity and mode of interaction between a small molecule and its protein target. rsc.org While specific protein-ligand interaction studies for 3-(3-methoxyphenyl)pyrrolidine were not found in the reviewed literature, such studies have been conducted for other pyrrolidine derivatives to elucidate their mechanism of action.
For example, molecular docking studies were performed on novel pyrrolidine and piperidine (B6355638) substituted ethoxy chalcones to understand their binding affinity to the active sites of the estrogen receptor alpha (ERα), a target in breast cancer therapy. researchgate.net Similarly, a series of N-(4-methoxyphenylsulfonyl)pyrrolidine-2-carboxylic acid analogues were subjected to molecular docking studies with vascular endothelial growth factor receptor-2 (VEGFR-2) to investigate their antiangiogenic potential. researchgate.net
These computational approaches help in identifying key amino acid residues involved in the interaction and can guide the design of more potent and selective inhibitors. nih.govnih.gov The use of protein-ligand interaction fingerprints (PLIFs) is another valuable tool to characterize the interactions between a ligand and a protein, which can be used to predict new scaffolds for inhibitors. mdpi.com
Cell Signaling Pathway Analysis
Investigations into the molecular mechanisms of 3-(3-methoxyphenyl)pyrrolidine derivatives have revealed interactions with key cell signaling pathways that regulate inflammation and cellular activation. Research has particularly highlighted the role of these derivatives in modulating inflammatory responses through the inhibition of critical signaling cascades.
One notable derivative, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP), has been shown to exert anti-inflammatory effects by targeting the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov The activation of NF-κB is a central event in the inflammatory process, leading to the transcription of numerous pro-inflammatory genes. Studies have demonstrated that MPP can suppress the transcriptional activation of NF-κB. nih.gov
Further mechanistic studies have identified the upstream targets of MPP within the NF-κB pathway. It has been observed that the activation of a series of upstream signaling molecules, including Src, Syk, and Akt, is blocked by this compound. nih.gov The inhibition of autophosphorylation of overexpressed Src and Syk in HEK293 cells by MPP has been experimentally confirmed, solidifying the role of this derivative as an inhibitor of these kinases. nih.gov The suppression of these upstream signals ultimately prevents the activation of NF-κB and the subsequent expression of inflammatory genes. nih.gov
The effects of MPP on key inflammatory mediators and signaling molecules are summarized in the table below.
| Target Molecule | Effect of (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP) | Cell Line |
| Nitric Oxide (NO) Production | Reduced in a dose-dependent manner | RAW264.7 |
| iNOS mRNA levels | Repressed in a dose-dependent manner | RAW264.7 |
| TNF-α mRNA levels | Repressed in a dose-dependent manner | RAW264.7 |
| NF-κB Transcriptional Activation | Reduced | HEK293 |
| Src Activation | Blocked | - |
| Syk Activation | Blocked | - |
| Akt Activation | Blocked | - |
| IκBα Activation | Blocked | - |
In addition to the effects of the 3-(3-methoxyphenyl)pyrrolidine moiety, the oxalic acid component of the compound may also have its own distinct signaling properties. Research on oxalic acid has shown that it can induce programmed cell death (PCD) in Arabidopsis thaliana cells. nih.gov This process is initiated by an early anionic efflux, which is a prerequisite for ethylene (B1197577) synthesis and subsequent PCD. nih.gov Furthermore, at lower concentrations, oxalic acid has been found to induce the transcription of defense-related genes that are dependent on anion channels. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research of 3 3 Methoxyphenyl Pyrrolidine;oxalic Acid
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(3-methoxyphenyl)pyrrolidine (B1590332);oxalic acid. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and functional groups can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. For 3-(3-methoxyphenyl)pyrrolidine;oxalic acid, both ¹H NMR and ¹³C NMR would be utilized.
¹H NMR Spectroscopy: The proton NMR spectrum of the 3-(3-methoxyphenyl)pyrrolidine moiety is expected to show distinct signals for the aromatic protons on the methoxyphenyl group and the aliphatic protons of the pyrrolidine (B122466) ring. The protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm), with their splitting patterns (doublets, triplets, etc.) providing information about their relative positions. The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet around δ 3.8 ppm. The protons on the pyrrolidine ring would be found in the upfield region (typically δ 2.0-4.0 ppm), with their chemical shifts and multiplicities revealing their connectivity and stereochemical arrangement. The N-H proton of the pyrrolidine, being part of a salt, would likely be broadened and its chemical shift would be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the 3-(3-methoxyphenyl)pyrrolidine cation. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group appearing at a characteristic downfield shift. The carbons of the pyrrolidine ring would be observed in the aliphatic region (δ 25-60 ppm).
For the oxalate (B1200264) anion, in a deuterium (B1214612) oxide (D₂O) solvent, a single peak would be expected in the ¹³C NMR spectrum for the two equivalent carboxylate carbons, typically in the range of δ 160-175 ppm. In the ¹H NMR spectrum, if any residual non-deuterated oxalic acid is present, a singlet may be observed, although this is often exchanged with the D₂O solvent.
A representative, predicted ¹³C NMR peak for oxalic acid is presented below.
| Chemical Shift (ppm) | Assignment |
| ~164 | C=O (Carboxylate) |
This is an interactive data table. You can sort and filter the data.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands for both the organic cation and the oxalate anion.
Key expected vibrational frequencies for the 3-(3-methoxyphenyl)pyrrolidine cation would include C-H stretching from the aromatic and aliphatic parts, C=C stretching of the aromatic ring, and C-N stretching of the pyrrolidine. The methoxy group would show a characteristic C-O stretching band. For the oxalate anion, strong absorption bands corresponding to the asymmetric and symmetric stretching of the carboxylate (COO⁻) groups would be prominent, typically in the regions of 1650-1550 cm⁻¹ and 1450-1360 cm⁻¹, respectively. A broad absorption band in the 3500-3300 cm⁻¹ region would be indicative of the O-H stretching of the carboxylic acid groups of oxalic acid.
A summary of characteristic IR absorption bands for oxalic acid is provided in the table below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3300 | O-H Stretch (broad) | Carboxylic Acid |
| 1750-1700 | C=O Stretch | Carboxylic Acid |
| 1320-1210 | C-O Stretch | Carboxylic Acid |
| 920-880 | O-H Bend (out-of-plane) | Carboxylic Acid |
This is an interactive data table. You can sort and filter the data.
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable technique. In positive ion mode, the mass spectrometer would detect the [M+H]⁺ ion of the 3-(3-methoxyphenyl)pyrrolidine free base, providing its exact molecular weight. High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the elemental formula of this cation with high accuracy, confirming its atomic composition.
The fragmentation pattern observed in the MS/MS spectrum would provide further structural information. For the 3-(3-methoxyphenyl)pyrrolidine cation, characteristic fragmentation would likely involve cleavage of the pyrrolidine ring and loss of the methoxy group.
In negative ion mode, the oxalate anion would be detected. The table below shows predicted m/z values for adducts of a related compound, 3-(3-methoxyphenyl)-3-methylpyrrolidine, which can provide an indication of the types of ions that might be observed.
| Adduct | m/z |
| [M+H]⁺ | 192.13829 |
| [M+Na]⁺ | 214.12023 |
| [M-H]⁻ | 190.12373 |
This is an interactive data table based on predicted data for a similar compound. You can sort and filter the data.
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The 3-(3-methoxyphenyl)pyrrolidine cation, containing a substituted benzene ring, would be expected to exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum, typically between 200 and 400 nm. The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent polarity. The oxalic acid component does not significantly absorb in the UV-Vis range.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating the components of a mixture and for quantifying the amount of a specific compound present.
In the context of metabolomics research, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of small, volatile, and thermally stable molecules. While this compound itself is a salt and not directly amenable to GC-MS, its free base, 3-(3-methoxyphenyl)pyrrolidine, and its potential metabolites can be analyzed following appropriate sample preparation.
In a typical metabolomics workflow, biological samples (e.g., urine, plasma) would be subjected to an extraction process to isolate the metabolites of interest. For compounds like 3-(3-methoxyphenyl)pyrrolidine, which contain polar functional groups, a derivatization step is often necessary to increase their volatility and thermal stability for GC-MS analysis. Common derivatization agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
The derivatized extract is then injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint of each compound, allowing for its identification by comparison to spectral libraries.
Potential metabolic transformations of 3-(3-methoxyphenyl)pyrrolidine could include hydroxylation of the aromatic ring or the pyrrolidine ring, N-dealkylation (if N-substituted analogs are considered), and O-demethylation of the methoxy group. GC-MS would be instrumental in separating and identifying these metabolites, providing insights into the metabolic fate of the parent compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. In the context of pharmaceutical development and chemical research, HPLC is instrumental for determining the purity of a compound, identifying impurities, and performing quantitative analysis.
For a compound such as this compound, a reversed-phase HPLC method would typically be developed. This would involve a stationary phase, such as a C18 column, and a mobile phase consisting of an aqueous component (often with a pH-modifying buffer like formic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the methoxyphenyl group exhibits strong absorbance. The retention time—the time it takes for the compound to travel from the injector to the detector—is a characteristic parameter for identification under specific chromatographic conditions. The peak area from the chromatogram is proportional to the concentration of the compound, allowing for precise quantification against a reference standard.
Despite the theoretical applicability of this technique, specific, published research detailing the precise HPLC analytical method for this compound, including parameters like the exact column, mobile phase composition, flow rate, and resulting retention times, is not available in peer-reviewed literature. Therefore, a data table with specific experimental findings cannot be compiled.
X-ray Crystallography for Solid-State Structure Determination
For this compound, a single-crystal X-ray diffraction experiment would reveal the exact structure of the salt. It would confirm the proton transfer from oxalic acid to the nitrogen atom of the pyrrolidine ring, forming an oxalatonium salt. The analysis would detail the geometry of both the 3-(3-methoxyphenyl)pyrrolidinium cation and the oxalate anion. Furthermore, it would elucidate the intricate network of intermolecular interactions, such as hydrogen bonds between the pyrrolidinium (B1226570) N-H group and the carboxylate oxygen atoms of the oxalate, which govern the crystal packing.
However, a search of crystallographic databases and scientific literature did not yield any published reports on the single-crystal X-ray structure of this compound. Consequently, specific crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available.
Interactive Data Table: Hypothetical X-ray Crystallography Data The following table is a representation of the type of data that would be obtained from an X-ray crystallography study. No actual data has been published for this specific compound.
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as they change with temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA would be used to determine its thermal stability and decomposition profile. The analysis would show the temperature at which the compound begins to lose mass and identify distinct decomposition steps. This could involve the loss of volatile components or the breakdown of the molecule into gaseous products.
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are important indicators of the compound's purity and crystalline form.
As with the other analytical methods, specific experimental data from TGA or DSC studies on this compound have not been reported in the accessible scientific literature. Therefore, a detailed description of its thermal behavior, including decomposition temperatures and melting point, cannot be provided.
Interactive Data Table: Hypothetical Thermal Analysis Data The following table is a representation of the type of data that would be obtained from thermal analysis. No actual data has been published for this specific compound.
| Technique | Parameter | Value |
|---|---|---|
| TGA | Onset of Decomposition | Data Not Available |
| DSC | Melting Point (Peak) | Data Not Available |
Computational Chemistry and in Silico Modeling Studies of 3 3 Methoxyphenyl Pyrrolidine;oxalic Acid and Its Analogues
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. aps.org These calculations provide insights into various molecular properties, such as orbital energies, charge distribution, and chemical reactivity descriptors.
For 3-(3-methoxyphenyl)pyrrolidine (B1590332) and its analogues, DFT calculations can be employed to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of a molecule. A smaller gap generally implies higher reactivity.
Furthermore, these calculations can elucidate the distribution of electron density, highlighting regions of the molecule that are susceptible to electrophilic or nucleophilic attack. This information is vital for understanding the molecule's interaction with biological targets and for predicting its metabolic fate. For instance, a study on spiro[indoline-pyrrolidine] derivatives utilized DFT to establish their geometries and electronic structures.
Table 1: Representative Quantum Chemical Descriptors for a Pyrrolidine (B122466) Analogue
| Descriptor | Value | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |
Note: The values in this table are hypothetical and for illustrative purposes, as specific data for 3-(3-methoxyphenyl)pyrrolidine;oxalic acid is not publicly available. They are representative of typical values for similar organic molecules.
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the binding affinity. nih.govresearchgate.net This method is instrumental in understanding the molecular basis of drug action and in designing new drugs with improved efficacy and selectivity.
In the context of 3-(3-methoxyphenyl)pyrrolidine and its analogues, molecular docking can be used to predict how these compounds might interact with a specific protein target. The process involves generating a multitude of possible binding poses and scoring them based on a force field that estimates the free energy of binding. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. For example, molecular docking studies on pyrrolidine-2,3-dione derivatives identified them as potential inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's disease. nih.gov
By comparing the docking scores and binding modes of a series of analogues, researchers can rationalize their structure-activity relationships (SAR). This involves identifying the structural features of the ligands that are crucial for high-affinity binding. For instance, the presence of the methoxy (B1213986) group on the phenyl ring of 3-(3-methoxyphenyl)pyrrolidine may be found to be critical for forming a specific interaction with a key amino acid residue in the binding pocket of the target protein. Several studies have successfully used this approach to understand the SAR of pyrrolidine derivatives as inhibitors of various enzymes. nih.govbohrium.com
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and conformational changes over time. researchgate.netmdpi.com These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities.
For 3-(3-methoxyphenyl)pyrrolidine and its analogues, MD simulations can be performed on the docked complexes to evaluate their stability. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored throughout the simulation to assess conformational stability. A stable complex will typically exhibit low RMSD values. Furthermore, MD simulations can reveal the flexibility of different regions of the protein upon ligand binding and can help to identify key residues that are involved in maintaining the stability of the complex. Such simulations have been used to confirm the stability of pyrrolidine derivatives in the binding sites of their target proteins. nih.govtandfonline.com
In Silico Prediction of Drug-like Properties and Pharmacokinetic Profiles relevant to In Vitro Studies
In silico methods are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.goviipseries.orgslideshare.net These predictions are crucial for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process.
For 3-(3-methoxyphenyl)pyrrolidine and its analogues, various computational models can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. These models are typically based on quantitative structure-property relationships (QSPR) and use a combination of molecular descriptors to make predictions. The results of these in silico ADMET predictions can guide the selection of compounds for further in vitro and in vivo testing. For example, studies on pyrrolidine derivatives have utilized in silico ADMET predictions to identify candidates with good oral bioavailability and low toxicity profiles. nih.govtandfonline.com
Table 2: Predicted ADMET Properties for a Pyrrolidine Analogue
| Property | Predicted Value | Desirability |
|---|---|---|
| Oral Bioavailability | > 80% | High |
| Blood-Brain Barrier Penetration | Low | Varies depending on the target |
| CYP2D6 Inhibition | No | Desirable |
| hERG Inhibition | No | Desirable |
Note: The values in this table are hypothetical and for illustrative purposes.
Virtual Screening and De Novo Design of Pyrrolidine-Based Libraries
Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. wikipedia.org This approach can be either ligand-based or structure-based. In ligand-based virtual screening, compounds are selected based on their similarity to known active molecules. In structure-based virtual screening, compounds are docked into the binding site of the target protein, and those with the best predicted binding affinities are selected.
For the discovery of novel pyrrolidine-based compounds, virtual screening can be a powerful tool. Large chemical databases can be screened to identify new scaffolds that could be further optimized. Additionally, de novo design algorithms can be used to generate novel molecular structures that are predicted to have high affinity for the target. These approaches have been successfully applied in the discovery of novel inhibitors from pyrrolidine-based libraries. nih.govacs.org
Applications in Chemical Biology and Medicinal Chemistry Research
3-(3-methoxyphenyl)pyrrolidine (B1590332) as a Key Intermediate in Complex Molecule Synthesis
The 3-arylpyrrolidine framework is a cornerstone in the synthesis of a wide range of pharmacologically active compounds. frontiersin.orgnih.gov Specifically, 3-(3-methoxyphenyl)pyrrolidine serves as a pivotal intermediate in the construction of potent monoamine reuptake inhibitors. These complex molecules are designed to modulate the levels of key neurotransmitters—serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576)—in the brain and are central to the treatment of depressive disorders and other CNS conditions. nih.gov
The synthesis of these advanced therapeutic candidates often involves multi-step sequences where the pyrrolidine (B122466) nitrogen is functionalized with various side chains to optimize potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com The presence of the methoxy (B1213986) group on the phenyl ring is not merely incidental; it influences the electronic properties of the aromatic ring and provides a handle for metabolic pathways, which can be fine-tuned by medicinal chemists to achieve desired drug-like properties. Synthetic routes to create more complex molecules often start with the core pyrrolidine structure, which is built using various methods, including cyclization of acyclic precursors or modification of naturally derived starting materials like amino acids. wiley-vch.de The oxalic acid salt of 3-(3-methoxyphenyl)pyrrolidine is particularly useful in these synthetic campaigns as it provides a stable, crystalline solid that is easy to purify and handle, ensuring the high quality required for subsequent reaction steps.
Development of Pyrrolidine-Based Probes and Tool Compounds for Biological Studies
The structural similarity of 3-arylpyrrolidines to monoamine neurotransmitters has made them attractive scaffolds for the development of imaging agents, particularly for Positron Emission Tomography (PET). PET is a powerful non-invasive technique that allows for the visualization and quantification of biological processes in living subjects. nih.gov A key target for these imaging agents is the dopamine transporter (DAT), a protein that plays a crucial role in regulating dopamine levels and is implicated in several neurodegenerative diseases, including Parkinson's disease. nih.govmdpi.com
Derivatives of 3-(3-methoxyphenyl)pyrrolidine can be radiolabeled with positron-emitting isotopes, such as Carbon-11 or Fluorine-18, to create PET radioligands. These specialized molecules are designed to bind with high affinity and selectivity to the dopamine transporter. researchgate.net Once administered, they accumulate in brain regions with high DAT density, such as the striatum, allowing researchers to map the distribution and concentration of these transporters. This information is invaluable for diagnosing disease, monitoring disease progression, and assessing the efficacy of new treatments. The development of such probes is a critical area of research, enabling a deeper understanding of the neurobiological basis of various CNS disorders.
Exploration of 3-(3-methoxyphenyl)pyrrolidine Analogues in Polypharmacology
Polypharmacology is a modern drug discovery paradigm that focuses on designing single chemical entities that can modulate multiple biological targets simultaneously. mdpi.com This approach is particularly relevant for complex multifactorial diseases like major depressive disorder, where targeting a single neurotransmitter system is often insufficient. Analogues of 3-(3-methoxyphenyl)pyrrolidine are at the forefront of this research, especially in the development of "triple reuptake inhibitors" (TRIs). nih.gov
TRIs are designed to concurrently block the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). The 3-arylpyrrolidine scaffold serves as an excellent template for these molecules. Medicinal chemists have systematically synthesized and tested a wide array of analogues to establish detailed structure-activity relationships (SAR). These studies have revealed how subtle modifications to the scaffold impact binding affinity and selectivity for each of the three transporters.
| Modification Site | Structural Change | Impact on Activity |
| Pyrrolidine Ring | Introduction of substituents at the 3-position | Potently influences binding to SERT, NET, and DAT. nih.gov |
| Aromatic Ring | Altering substitution pattern (e.g., position of methoxy group) | Modulates selectivity and potency for the different transporters. |
| Pyrrolidine Nitrogen | Addition of various side chains | Significantly alters pharmacokinetic properties and overall efficacy. |
| Stereochemistry | Use of specific enantiomers (e.g., (S)-enantiomer) | Often leads to enhanced selectivity and potency for a specific target. nih.gov |
This table illustrates the general principles of how structural modifications to the 3-arylpyrrolidine scaffold can influence its polypharmacological profile.
By carefully tuning the structure of these analogues, researchers aim to create compounds with a balanced inhibitory profile, which is hypothesized to offer superior antidepressant efficacy and a faster onset of action compared to more selective agents. nih.gov
Potential for Derivatization into Peptide Mimetics and Constrained Ligands
Peptides are crucial signaling molecules in the body, but their use as drugs is often hampered by poor stability and low oral bioavailability. Peptidomimetics are small molecules designed to mimic the three-dimensional structure and function of peptides, while offering improved drug-like properties. nih.gov The rigid, non-planar structure of the pyrrolidine ring makes it an excellent scaffold for creating such mimics. unipa.itresearchgate.net
Specifically, the pyrrolidine core can be used to mimic the β-turn secondary structure found in many biologically active peptides. nih.gov By attaching appropriate pharmacophoric groups to the pyrrolidine ring, it is possible to replicate the spatial orientation of the critical amino acid side chains of the original peptide. The 3-(3-methoxyphenyl) group on the target compound can itself function as a mimic of an aromatic amino acid side chain, such as phenylalanine or tyrosine. Further derivatization of the pyrrolidine nitrogen and other positions on the ring allows for the creation of constrained ligands with high affinity and selectivity for peptide receptors and enzymes. This strategy is a powerful tool in drug design, enabling the conversion of peptide-based leads into more viable small-molecule drug candidates.
Role in Advanced Materials Science Research
While the primary applications of 3-(3-methoxyphenyl)pyrrolidine are in the biomedical field, the broader class of pyrrolidine-based compounds has found utility in materials science. Pyrrolidine moieties can be incorporated into the structure of polymers to create materials with unique catalytic or physical properties.
Porous organic polymers (POPs) functionalized with pyrrolidine units have been developed for use as recyclable, heterogeneous organocatalysts. rsc.orguva.es These materials combine the catalytic activity of the pyrrolidine group with the robustness and high surface area of the polymer support, making them useful for promoting various chemical reactions in a sustainable manner. Furthermore, the inclusion of pyrrolidone (a pyrrolidine derivative) in polymers is well-established for creating materials with diverse applications, from personal care products to industrial membranes. wiley-vch.de
Although the direct application of 3-(3-methoxyphenyl)pyrrolidine in materials science is not extensively documented, its chemical functionality suggests potential use as a monomer or modifying agent in the synthesis of specialty polymers. The aromatic ring could enhance thermal stability or introduce specific electronic properties, while the pyrrolidine nitrogen offers a site for cross-linking or further functionalization. This remains an area ripe for future exploration.
Future Research Directions and Emerging Paradigms for 3 3 Methoxyphenyl Pyrrolidine;oxalic Acid
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Table 1: Applications of AI/ML in the Development of Pyrrolidine (B122466) Derivatives
| AI/ML Application | Description | Potential Impact on 3-(3-methoxyphenyl)pyrrolidine (B1590332) Research |
|---|---|---|
| Predictive Modeling | Use of algorithms to predict biological activity, toxicity, and ADME (absorption, distribution, metabolism, excretion) properties. | Prioritize synthesis of derivatives with higher predicted efficacy and better safety profiles. |
| De Novo Design | Generative models create novel molecular structures with desired properties. | Design entirely new pyrrolidine-based compounds with potentially novel mechanisms of action. |
| Virtual Screening | Computationally screen large libraries of virtual compounds against a biological target. | Rapidly identify promising derivatives of the lead compound for further investigation. nih.gov |
| Retrosynthesis Planning | AI tools predict efficient synthetic routes for target molecules. | Streamline the chemical synthesis process, making it faster and more cost-effective. researchgate.net |
Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency
The chemical synthesis of pyrrolidine derivatives is a well-established field, but there is a continuous drive towards more sustainable and efficient methodologies. nih.gov Future research on 3-(3-methoxyphenyl)pyrrolidine and its analogues should focus on adopting green chemistry principles, such as minimizing waste, using less hazardous solvents, and improving atom economy. tandfonline.com
Recent advances in synthetic organic chemistry offer several promising avenues. For example, multicomponent reactions (MCRs) allow for the construction of complex molecules like polysubstituted pyrrolidines in a single step from simple precursors, which increases synthetic efficacy and reduces waste. tandfonline.combohrium.com Catalytic methods, including those using transition metals like iridium or ruthenium, enable highly selective and efficient [3+2] cycloaddition reactions to form the pyrrolidine ring. acs.orgnih.gov Exploring these modern synthetic strategies could lead to more environmentally friendly and cost-effective production of 3-(3-methoxyphenyl)pyrrolidine and its derivatives, facilitating broader research and development. diva-portal.org Stereoselective synthesis methods are also critical, as the biological activity of chiral pyrrolidines often depends on their specific stereochemistry. nih.govnih.gov
Expansion of Biological Target Repertoire for Pyrrolidine Derivatives
The pyrrolidine ring is a versatile scaffold found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and central nervous system effects. nih.govtandfonline.comnih.gov While the specific biological targets of 3-(3-methoxyphenyl)pyrrolidine;oxalic acid may not be fully elucidated, the broader class of pyrrolidine derivatives has shown activity against numerous targets.
Future research should aim to expand the known biological target repertoire for this compound class. High-throughput screening (HTS) campaigns against diverse panels of enzymes, receptors, and ion channels could uncover novel activities. For instance, substituted pyrrolidines have shown promise as anticancer agents by inducing cell cycle arrest and apoptosis. bohrium.comnih.gov Others have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) by targeting cyclooxygenase (COX) enzymes. nih.gov A systematic investigation into these and other potential therapeutic areas could reveal new applications for derivatives of 3-(3-methoxyphenyl)pyrrolidine. The structural complexity and three-dimensional nature of the pyrrolidine scaffold make it well-suited for interacting with a variety of biological targets. researchgate.netmdpi.com
Development of Targeted Delivery Systems for In Vitro Research Applications
The efficacy of a compound in vitro can be significantly influenced by its delivery to the target cells or tissues. For research applications involving 3-(3-methoxyphenyl)pyrrolidine, the development of targeted delivery systems could enhance experimental accuracy and provide deeper insights into its mechanism of action. Nanoparticle-based drug delivery systems, such as liposomes or polymeric micelles, offer a promising approach. nih.govresearchgate.net
These nanocarriers can be engineered to improve the solubility and stability of the compound, and they can be functionalized with specific ligands (e.g., antibodies, peptides) to target specific cell types or receptors. nih.govastrazeneca.com This targeted approach ensures that the compound is delivered precisely to its site of action, which can increase its local concentration and effectiveness in cellular assays. astrazeneca.com For in vitro studies, such systems can help overcome challenges related to poor cell permeability or non-specific binding, leading to more reliable and reproducible data. The ability to control the release of the compound from the nanocarrier can also be optimized for specific experimental timelines. polymicrospheres.com
Table 2: Nanocarrier Systems for In Vitro Research
| Delivery System | Key Features | Potential Application |
|---|---|---|
| Liposomes | Biocompatible lipid vesicles. Can encapsulate both hydrophilic and hydrophobic compounds. | Enhance cellular uptake and control release of pyrrolidine derivatives in cell culture. |
| Polymeric Nanoparticles | Composed of biodegradable polymers. Surface can be easily modified for targeting. | Targeted delivery to specific organelles or cell types in co-culture models. researchgate.net |
| Microspheres | Larger particles for sustained release over longer periods. | Long-term in vitro studies of compound effects on tissue models or organoids. polymicrospheres.com |
Exploration of New Chemical Space through Advanced Combinatorial Chemistry
Combinatorial chemistry is a powerful technique for rapidly generating large libraries of related compounds, making it an ideal tool for exploring the chemical space around the 3-(3-methoxyphenyl)pyrrolidine scaffold. numberanalytics.com By systematically varying the substituents on the pyrrolidine ring and the phenyl group, researchers can create a diverse collection of molecules for biological screening. nih.govnih.gov
Modern combinatorial chemistry often employs solid-phase synthesis, where molecules are built on a resin bead, simplifying purification and allowing for the automation of the synthesis process. youtube.com This approach, combined with high-throughput screening, can quickly identify "hit" compounds with desired biological activities. nih.gov The structure-activity relationship (SAR) data generated from these libraries can then be used to guide the design of more potent and selective analogues in a process known as lead optimization. youtube.com Encoded library technology (ELT) is an advanced form of combinatorial chemistry where each compound is tagged with a unique DNA barcode, allowing for the screening of massive libraries simultaneously. nih.govresearchgate.net
Multidisciplinary Collaborations for Comprehensive Research Programs
The comprehensive investigation of a compound like this compound from initial discovery to potential application requires a multidisciplinary approach. Future research programs should foster collaboration between experts in various fields.
Medicinal and Synthetic Chemists will be responsible for designing and synthesizing novel derivatives, as well as developing efficient and sustainable synthetic routes. diva-portal.org
Computational Chemists and AI Specialists will develop and apply predictive models to guide compound design and prioritization. nih.gov
Biologists and Pharmacologists will conduct in vitro and in vivo studies to determine the biological activity, mechanism of action, and pharmacokinetic properties of the compounds. nih.gov
Material Scientists and Bioengineers can contribute to the development of advanced drug delivery systems. astrazeneca.com
By integrating these diverse areas of expertise, research programs can more effectively navigate the complexities of modern drug discovery and development, ultimately accelerating the translation of basic scientific findings into tangible outcomes.
Q & A
Basic Question: What are the standard synthetic routes for preparing 3-(3-methoxyphenyl)pyrrolidine; oxalic acid?
Methodological Answer:
The synthesis typically involves coupling 3-(3-methoxyphenyl)pyrrolidine with oxalic acid under controlled conditions. A validated approach includes:
- Step 1: React 3-(3-methoxyphenyl)propionic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
- Step 2: Combine the intermediate with pyrrolidine in an anhydrous solvent (e.g., dichloromethane) under reflux, followed by neutralization with oxalic acid to precipitate the salt .
- Key Parameters: Maintain inert atmosphere (N₂/Ar) to prevent oxidation, and use stoichiometric excess of oxalic acid (1.2–1.5 eq) for complete salt formation.
Basic Question: What analytical techniques are recommended to confirm the structure and purity of the compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify the methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and pyrrolidine (δ 1.8–2.5 ppm for CH₂) moieties. Compare with reference spectra of positional isomers (e.g., 4-methoxyphenyl derivatives) to rule out contamination .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]⁺) with <3 ppm mass error.
- Elemental Analysis: Ensure C, H, N, and O percentages align with theoretical values (±0.3% tolerance) .
Basic Question: What safety protocols should be followed during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or reactions to avoid inhalation of dust/aerosols .
- Spill Management: Neutralize spills with sodium bicarbonate (NaHCO₃) and collect residue in sealed containers for hazardous waste disposal.
- Storage: Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the oxalate salt .
Advanced Question: How can synthetic protocols be optimized for higher yield and enantiomeric purity?
Methodological Answer:
- Catalyst Screening: Test chiral catalysts (e.g., BINAP-metal complexes) during pyrrolidine formation to enhance enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC .
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to improve reaction kinetics. For example, DMF may increase solubility of oxalic acid but risk side reactions .
- DoE (Design of Experiments): Use factorial design to evaluate interactions between temperature (60–100°C), reaction time (12–24 h), and catalyst loading (1–5 mol%) .
Advanced Question: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Replicate Assays: Perform dose-response curves (e.g., IC₅₀ determination) in multiple cell lines (e.g., HEK293, HeLa) to assess reproducibility.
- Impurity Analysis: Use LC-MS to detect trace isomers (e.g., 4-methoxyphenyl derivatives) that may confound activity results .
- Mechanistic Studies: Conduct molecular docking simulations (e.g., AutoDock Vina) to validate target binding. Cross-reference with biochemical assays (e.g., enzyme inhibition kinetics) .
Advanced Question: What computational methods are suitable for predicting the compound’s reactivity and interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .
- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to model stability under physiological conditions. Tools: GROMACS with CHARMM force field .
- ADMET Prediction: Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Stability and Storage: What factors influence the compound’s stability, and how should it be stored long-term?
Methodological Answer:
- Critical Factors: Avoid exposure to moisture (hydrolyzes oxalate salt), UV light (degrades methoxyphenyl group), and temperatures >25°C.
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acceptable degradation: <5% .
- Long-Term Storage: Use amber glass vials with PTFE-lined caps under nitrogen atmosphere at -20°C.
Reactivity: How does the compound behave under acidic or basic conditions?
Methodological Answer:
- Acidic Conditions (pH <3): The pyrrolidine nitrogen may protonate, increasing solubility. Oxalic acid dissociates, potentially forming free pyrrolidine .
- Basic Conditions (pH >9): Risk of ester hydrolysis (methoxy group) or oxalate decarboxylation. Test stability via pH-adjusted buffer solutions (1–12) with UV-Vis monitoring (λ = 270 nm) .
- Redox Reactions: Oxalic acid acts as a reducing agent. Avoid strong oxidizers (e.g., KMnO₄) to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
